S-Propan-2-yl pentafluoropropanethioate
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Overview
Description
S-Propan-2-yl pentafluoropropanethioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a pentafluoropropane group attached to a thioate moiety, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propan-2-yl pentafluoropropanethioate typically involves the reaction of pentafluoropropane with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioate linkage. The reaction is carried out at moderate temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: S-Propan-2-yl pentafluoropropanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide, altering the compound’s reactivity and properties.
Substitution: The pentafluoropropane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the pentafluoropropane group under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Propan-2-yl pentafluoropropanethioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce pentafluoropropane groups into target molecules, enhancing their stability and reactivity.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved pharmacokinetic profiles.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced performance characteristics, such as increased resistance to degradation and improved thermal stability.
Mechanism of Action
The mechanism of action of S-Propan-2-yl pentafluoropropanethioate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The pentafluoropropane group imparts unique electronic properties, allowing the compound to interact with enzymes and proteins in a distinct manner. This interaction can result in the inhibition or activation of specific biochemical processes, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
VX nerve agent: An organic thiophosphate with a similar thioate linkage but different functional groups, used as a toxic nerve agent in chemical warfare.
S-Propan-2-yl pentafluoropropanethioate: Known for its unique pentafluoropropane group, which imparts distinct chemical reactivity and stability.
Uniqueness: this compound stands out due to its pentafluoropropane group, which provides enhanced stability and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
CAS No. |
62243-63-4 |
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Molecular Formula |
C6H7F5OS |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
S-propan-2-yl 2,2,3,3,3-pentafluoropropanethioate |
InChI |
InChI=1S/C6H7F5OS/c1-3(2)13-4(12)5(7,8)6(9,10)11/h3H,1-2H3 |
InChI Key |
AXLMTIJVMVYITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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